N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS3/c1-23-14-8-4-2-6-11(14)16(22)21-18-20-13(10-24-18)17-19-12-7-3-5-9-15(12)25-17/h2-10H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCXOQKZLPRLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves the condensation of 2-aminobenzothiazole with a thiazole derivative under specific reaction conditions. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Modified benzamide derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide, also known as compound G786-1390, is a screening compound with potential applications in drug discovery, particularly as an anti-infective agent .
Compound Identification
- ChemDiv Compound ID: G786-1390
- Molecular Formula: C18H13N3OS3
- IUPAC Name: this compound
- SMILES: CSc(cccc1)c1C(Nc1nc(-c2nc(cccc3)c3s2)cs1)=O
- Molecular Weight: 383.52
Chemical and Physical Properties
- Hydrogen Bond Acceptors Count: 5.00
- Hydrogen Bond Donors Count: 1.00
- Rotatable Bond Count: 5.00
- Number of Nitrogen and Oxygen Atoms: 4
- Partition Coefficient (logP): 5.186
- Distribution Coefficient (logD): 5.180
- Water Solubility (LogSw): -5.03
- Polar Surface Area: 42.825
- Acid Dissociation Constant (pKa): 9.24
- Base Dissociation Constant (pKb): -0.13
- Number of Chiral Centers: 0.00
- Percent sp3 carbon bonding: 5.60
Availability and Formats
- Available from 1 mg
- Formats: Glass Vials and 96-tube racks
- Shipping: 1 week worldwide delivery in most cases
Applications in Drug Discovery
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole and thiazole moieties can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structural Variations
2-(Methylsulfanyl)-N-(4-Pyridin-2-yl-1,3-Thiazol-2-yl)Benzamide (G786-1400)
- Structure : Replaces the benzothiazole group with pyridin-2-yl.
- Molecular Weight : 327.42 g/mol (C₁₆H₁₃N₃OS₂) .
- This compound is used in high-throughput screening for kinase inhibition .
4-(1-Azepanylsulfonyl)-N-[4-(1,3-Benzothiazol-2-yl)-1,3-Thiazol-2-yl]Benzamide
- Structure : Introduces a bulky azepanylsulfonyl substituent on the benzamide.
- Molecular Weight : 498.63 g/mol (C₂₃H₂₂N₄O₃S₃) .
- However, the azepane ring raises molecular weight, which may reduce bioavailability .
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Structure: Substitutes benzothiazole with 4-methylphenyl and replaces methylsulfanyl with phenoxy.
- Biological Activity : Exhibits 129.23% growth modulation in plant models (p < 0.05) .
- Key Differences: The phenoxy group enhances steric bulk, possibly limiting membrane permeability compared to the methylsulfanyl group in the target compound .
Antimalarial Activity
Kinase Inhibition
- Masitinib Mesylate : Contains a 4-(pyridin-3-yl)-1,3-thiazol-2-amine group linked to benzamide.
Hydrogen-Bonding and Crystallinity
- The benzothiazole-thiazole core in the target compound facilitates directional hydrogen bonding (C=O⋯H–N), as seen in related benzamide crystals .
- N-{[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Carbamothioyl}Benzamide: Carbamothioyl group introduces additional H-bond donors but reduces crystallinity due to conformational flexibility .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C17H17N3OS2
- Molecular Weight : 343.4664 g/mol
- CAS Number : 477486-47-8
- SMILES Notation : O=C(C1CCCCC1)Nc1scc(n1)c1nc2c(s1)cccc2
This compound contains both benzothiazole and thiazole moieties, which are known to contribute to various biological activities.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of benzothiazole derivatives. The compound has been evaluated against a range of Gram-positive and Gram-negative bacteria.
Research Findings
- Study on Antimicrobial Activity :
- Minimum Inhibitory Concentration (MIC) :
Anticancer Activity
Benzothiazole derivatives have been reported to possess anticancer properties through various mechanisms.
Case Studies
- In Vitro Studies :
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has also been explored in various studies.
Findings
- Inflammatory Response Modulation :
- Animal Models :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps and reagents for synthesizing N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide?
- Methodology :
- Step 1 : Formation of the thiazole ring via cyclization of α-haloketones (e.g., 2-bromoacetophenone derivatives) with thioureas under acidic or basic conditions .
- Step 2 : Coupling of the benzothiazole moiety using 2-hydrazinobenzothiazole with sulfonyl chlorides or benzoyl chlorides in pyridine or dichloromethane under reflux .
- Step 3 : Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy to track intermediates .
- Purification : Column chromatography or recrystallization from methanol/ethanol .
Q. Which analytical techniques are critical for structural characterization?
- Techniques :
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR | Confirm connectivity of benzothiazole, thiazole, and methylsulfanyl groups | Aromatic protons (δ 7.2–8.5 ppm), methylsulfanyl (δ 2.5–3.0 ppm) |
| IR | Identify functional groups (amide C=O stretch ~1650 cm⁻¹, C-S stretch ~650 cm⁻¹) | |
| Mass Spectrometry | Verify molecular weight (e.g., [M+H]+ ≈ 423 g/mol) | |
| X-ray Crystallography | Resolve hydrogen bonding (e.g., N–H⋯N interactions) and crystal packing |
Q. How can researchers mitigate common side reactions during synthesis?
- Challenges : Oxidation of methylsulfanyl to sulfoxide/sulfone, incomplete cyclization.
- Solutions :
- Use inert atmosphere (N₂/Ar) to prevent oxidation .
- Optimize reaction time/temperature (e.g., reflux at 80°C for 8–12 hours) .
- Add catalysts like DMAP for efficient amide bond formation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?
- Approach : Use SHELX suite for structure refinement. Key parameters include:
- Hydrogen bonding : Centrosymmetric dimers via N–H⋯N interactions (bond length ~2.8 Å) .
- Torsion angles : Planarity of benzothiazole-thiazole system (dihedral angle <10°) .
- Data interpretation : Compare experimental vs. calculated electron density maps to validate sulfanyl group orientation .
Q. What strategies identify biological targets for this compound?
- Methods :
- Molecular docking : Screen against kinase/enzyme libraries (e.g., PFOR enzyme in anaerobic organisms) .
- SAR studies : Modify methylsulfanyl to sulfonamide/sulfoxide and assay activity changes .
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa) to infer mechanisms like apoptosis .
Q. How should researchers address contradictions in spectroscopic data?
- Case Study : Discrepant NMR shifts due to rotamers or solvent effects.
- Resolution :
- Use variable-temperature NMR to confirm dynamic processes .
- Cross-validate with 2D techniques (COSY, HSQC) .
- Compare crystallographic data to rule out structural misassignment .
Q. Designing SAR studies: Which substituents impact bioactivity?
- Focus Areas :
| Substituent | Biological Impact |
|---|---|
| Methylsulfanyl | Enhances lipophilicity; critical for membrane penetration |
| Benzothiazole | Stabilizes π-π stacking with protein pockets |
| Thiazole ring | Modulates electron density for target binding |
- Synthetic Modifications : Replace methylsulfanyl with sulfonamide or halogens to assess potency/selectivity .
Q. What computational methods predict stability under physiological conditions?
- Tools :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
